![molecular formula C13H17NO2 B4925745 2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B4925745.png)
2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is a chemical compound known for its unique structure, which includes a phenoxy group and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one typically involves the reaction of phenoxypropanone with pyrrolidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include phenoxypropanone, pyrrolidine, and a suitable solvent such as acetonitrile. The reaction is often conducted at elevated temperatures to facilitate the formation of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating advanced techniques such as continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The phenoxy group and pyrrolidine ring play crucial roles in its binding to target proteins or enzymes, leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one
- 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one
- 1-(Pyrrolidin-1-yl)propan-2-one
Uniqueness
2-Phenoxy-1-(pyrrolidin-1-yl)propan-1-one is unique due to its specific combination of a phenoxy group and a pyrrolidine ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, highlighting its potential for specialized uses .
Properties
IUPAC Name |
2-phenoxy-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11(13(15)14-9-5-6-10-14)16-12-7-3-2-4-8-12/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGOWPHZBXHQOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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